molecular formula C12H14N4O2 B14184713 (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 917824-14-7

(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Cat. No.: B14184713
CAS No.: 917824-14-7
M. Wt: 246.27 g/mol
InChI Key: KTZYDJZKTCZMTR-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an azidomethyl group, a phenylethyl group, and an oxazolidinone ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Addition of the Phenylethyl Group: The phenylethyl group can be introduced through various methods, including alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can yield amines.

Scientific Research Applications

(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving azide-alkyne cycloaddition reactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in bioorthogonal reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, allowing it to label or modify biomolecules selectively. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-(Hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
  • (5R)-5-(Chloromethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
  • (5R)-5-(Bromomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Uniqueness

(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is unique due to the presence of the azidomethyl group, which allows it to participate in bioorthogonal reactions. This makes it particularly useful in applications requiring selective labeling or modification of biomolecules.

Properties

CAS No.

917824-14-7

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

(5R)-5-(azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H14N4O2/c1-9(10-5-3-2-4-6-10)16-8-11(7-14-15-13)18-12(16)17/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

KTZYDJZKTCZMTR-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CN=[N+]=[N-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.